2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE
Description
Foundational Significance of Imidazole (B134444) Scaffolds in Chemical Sciences
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of chemical and biological sciences. biomedpharmajournal.org Its unique structural features, including its aromaticity and amphoteric nature, allow it to act as both a weak acid and a weak base. nih.gov This versatility is evident in its presence in essential biomolecules such as the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgnih.gov
In medicinal chemistry, the imidazole scaffold is of paramount importance. nih.govbenthamdirect.com The electron-rich character of the ring and its ability to form various non-covalent interactions, such as hydrogen bonds and van der Waals forces, enable imidazole-containing molecules to bind effectively to a wide range of biological targets like enzymes and receptors. benthamdirect.comresearchgate.netnih.gov This has led to the development of numerous successful drugs for treating a wide array of diseases. nih.gov The imidazole nucleus is a key component in antifungal agents, antibiotics, and anticancer drugs. pharmaguideline.com The ongoing exploration of imidazole derivatives in medicinal chemistry highlights their potential for discovering novel therapeutic agents. researchgate.netnih.gov
Principles of Halogenation within Aza-Heterocyclic Systems
Aza-heterocycles, which are heterocyclic compounds containing at least one nitrogen atom, undergo halogenation through various mechanisms, most commonly electrophilic substitution. The imidazole ring is considered an electron-rich system, which generally facilitates electrophilic attack. slideshare.net The position of halogenation on the imidazole ring is influenced by the reaction conditions and the presence of existing substituents.
The introduction of halogen atoms into aza-heterocyclic systems can significantly alter the molecule's physicochemical properties. Halogens can modify a compound's acidity, basicity, lipophilicity, and metabolic stability. Furthermore, halogen atoms can serve as active sites for subsequent chemical reactions, acting as leaving groups in nucleophilic substitution or participating in cross-coupling reactions to form more complex molecules. pharmaguideline.com In the context of drug design, halogenation is a key strategy for modulating the biological activity and pharmacokinetic profile of a lead compound. researchgate.net For instance, the strategic placement of halogens can enhance binding affinity to a biological target or block metabolic pathways that would otherwise inactivate the drug. nih.gov
Structural Context of 2-Bromo-5-chloro-1-methyl-1H-imidazole among Substituted Imidazoles
This compound is a tri-substituted imidazole derivative. Its core structure is the imidazole ring, which is modified at three distinct positions: a bromine atom at the C2 position, a chlorine atom at the C5 position, and a methyl group at the N1 position. This specific substitution pattern distinguishes it from other halogenated and methylated imidazoles.
The table below places this compound in the context of related imidazole structures, illustrating the systematic variation in substitution.
| Compound Name | Molecular Formula | CAS Number | Key Substituents |
| 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | 16681-59-7 | C2: -Br, N1: -CH3 |
| 2-Bromo-5-chloro-1H-imidazole | C3H2BrClN2 | 1554483-81-6 | C2: -Br, C5: -Cl |
| This compound | C4H4BrClN2 | 1557546-84-5 | C2: -Br, C5: -Cl, N1: -CH3 |
| 2,4-Dibromo-5-chloro-1-methyl-1H-imidazole | C4H3Br2ClN2 | 2302-22-9 | C2: -Br, C4: -Br, C5: -Cl, N1: -CH3 |
This table is generated based on data from various chemical databases. nih.gov1pchem.combldpharm.comchemscene.com
Overview of Research Trajectories for Halogenated Imidazoles
Research involving halogenated imidazoles is dynamic and multifaceted, spanning several key areas of chemical science.
Synthetic Methodology: A primary research focus is the development of novel and efficient synthetic routes to access polysubstituted imidazoles with precise control over the placement of halogen atoms. rsc.orgresearchgate.net This includes the exploration of microwave-assisted synthesis and other green chemistry approaches to create these compounds in an environmentally friendly manner. researchgate.netresearchgate.net The goal is to build a diverse library of halogenated imidazoles for further investigation.
Medicinal Chemistry: Halogenated imidazoles are extensively studied for their therapeutic potential. Researchers are actively synthesizing and evaluating these compounds for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in this area to understand how the type and position of the halogen substituents affect biological efficacy. nih.gov
Intermediate for Complex Synthesis: The reactivity of the carbon-halogen bonds makes these compounds valuable as intermediates in organic synthesis. evitachem.com They serve as building blocks for constructing more complex molecules, often through metal-catalyzed cross-coupling reactions. This allows chemists to access novel molecular architectures that would be difficult to synthesize otherwise. chemicalbook.com
Materials Science: Beyond pharmaceuticals, imidazole-based compounds are being investigated for their applications in materials science. Their unique electronic and structural properties make them candidates for creating novel polymers and functionalized surfaces with applications in catalysis and electronics. numberanalytics.com
The continued investigation into compounds like this compound and its analogs is expected to yield significant advancements across these scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c1-8-3(6)2-7-4(8)5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOCNXVVJAJHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557546-84-5 | |
| Record name | 2-bromo-5-chloro-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 Bromo 5 Chloro 1 Methyl 1h Imidazole and Its Analogues
Strategies for Direct Halogenation of Imidazole (B134444) Precursors
Direct halogenation of an existing imidazole ring is a common and straightforward approach to introduce bromine and chlorine atoms. The success of this strategy hinges on controlling the regioselectivity of the reaction, which is influenced by the electronic properties of the imidazole ring and the specific reagents and conditions employed.
Regioselective Introduction of Bromine and Chlorine Atoms
The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The position of halogenation is dictated by the existing substituents. For a 1-methylimidazole (B24206) precursor, the C2 position is the most acidic and often the most reactive towards electrophiles. The C5 and C4 positions follow in reactivity.
Achieving regioselectivity requires careful selection of the halogenating agent and reaction conditions. For instance, transition-metal-free methods using sodium chlorite (B76162) or bromite (B1237846) as the halogen source have been developed for the regioselective C-H functionalization of related imidazo[1,2-a]pyridines. nih.gov Similarly, copper halides (CuCl₂ and CuBr₂) in ionic liquids have been used for the high-yield, regioselective para-halogenation of unprotected anilines, a principle that can be extended to activated heterocyclic systems. beilstein-journals.orgnih.gov The choice of solvent and catalyst can steer the halogen to a specific position on the imidazole ring.
Sequential Halogenation Approaches to Polyhalogenated Imidazoles
The synthesis of a polyhalogenated imidazole like 2-bromo-5-chloro-1-methyl-1H-imidazole typically involves a stepwise, or sequential, introduction of the halogen atoms. This approach allows for precise control over the final substitution pattern. A general strategy for synthesizing complex imidazoles involves the sequential functionalization of the C-H bonds. nih.gov
A plausible synthetic route could begin with 1-methylimidazole. The first step would be the regioselective bromination at the most reactive C2 position. Following the introduction of bromine, the electronic nature of the ring is altered, which influences the position of the next substitution. The second step would then be a selective chlorination at the C5 position. Controlling the stoichiometry of the halogenating agents is crucial to prevent the formation of undesired di- or tri-halogenated byproducts. For example, multiple iodinations of imidazoles can occur readily if an excess of the halogenating agent is used. youtube.com
Application of Halogenating Agents and Catalytic Systems
A variety of reagents are available for the halogenation of imidazoles. The choice of agent depends on the desired reactivity and selectivity.
N-Halosuccinimides (NXS) : N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are widely used, versatile reagents for halogenating aromatic compounds, including heterocycles. acs.org NBS is a convenient source of electrophilic bromine and can be used for the bromination of electron-rich aromatic compounds. missouri.eduwikipedia.org The reaction can proceed through either a radical or ionic pathway, depending on the presence of initiators or the polarity of the solvent. For the synthesis of 2-bromo-1-methyl-1H-imidazole derivatives, NBS is a common choice for introducing the bromine atom at the C2 position. evitachem.com
Quaternary Ammonium (B1175870) Salts : These salts can function as phase-transfer catalysts, facilitating reactions between reagents in different phases (e.g., an aqueous solution of a hypohalite and an organic solution of the imidazole substrate). A patented method for halogenating imidazoles involves using an alkali metal or alkaline earth metal hypohalite in the presence of a quaternary ammonium salt catalyst. google.com This system allows for efficient halogenation under mild conditions.
Below is a table summarizing common halogenating systems for imidazole precursors.
| Halogenating Agent/System | Target Halogen | Typical Conditions | Notes |
| N-Bromosuccinimide (NBS) | Bromine | Anhydrous CCl₄, radical initiator (e.g., AIBN) | Favors allylic/benzylic or radical substitution. wikipedia.org |
| N-Bromosuccinimide (NBS) | Bromine | Polar solvent (e.g., DMF, Acetic Acid) | Favors electrophilic substitution on aromatic rings. missouri.edu |
| N-Chlorosuccinimide (NCS) | Chlorine | Ionic conditions, acid catalyst | Used for electrophilic chlorination of aromatic compounds. acs.org |
| Sodium Hypochlorite (NaOCl) / Quaternary Ammonium Salt | Chlorine | Biphasic system (e.g., H₂O/CH₂Cl₂) | Quaternary salt acts as a phase-transfer catalyst. google.com |
| Copper(II) Chloride (CuCl₂) | Chlorine | Ionic liquid, elevated temperature | Offers high regioselectivity for certain substrates. nih.gov |
| K₂S₂O₈ / Sodium Halide (NaCl, NaBr) | Chlorine, Bromine | Aqueous or organic solvent | Promoter enables use of simple salts as halogen source. acs.org |
Cyclization and Condensation Routes to Imidazole Derivatives
An alternative to direct halogenation is the construction of the imidazole ring itself from acyclic components that may already contain the required halogen atoms. These methods, known as cyclization or condensation reactions, are powerful for creating highly substituted imidazoles.
Formation of the Imidazole Ring from Halogenated Building Blocks
This strategy involves synthesizing the imidazole core from smaller, functionalized molecules, where one or more of the precursors are pre-halogenated. A classic example of imidazole synthesis is the reaction of an α-haloketone with an amidine. youtube.com To synthesize a di-halogenated imidazole, one could envision a pathway starting with a di-halogenated α-dicarbonyl compound or a related building block.
Multi-component Reactions for the Synthesis of Substituted Imidazoles
Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, are highly efficient for building molecular complexity. youtube.com They offer advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. isca.me The Debus-Radziszewski synthesis and its modern variations are prominent examples of MCRs used to produce substituted imidazoles. tandfonline.com
These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source (like ammonium acetate). isca.mersc.org To generate a 1-substituted imidazole, a primary amine can be included in the reaction mixture. tandfonline.comrsc.org While MCRs are excellent for generating diverse substitution patterns, incorporating specific halogen atoms at defined positions requires the use of halogenated starting materials, such as a halogenated aldehyde or dicarbonyl compound. Various catalysts, including p-toluenesulfonic acid (PTSA) isca.me, erbium triflate organic-chemistry.org, and HBF₄–SiO₂ rsc.org, have been employed to facilitate these transformations and improve yields.
The following interactive table provides examples of MCRs used to synthesize substituted imidazoles.
| Components | Catalyst | Product Type | Reference |
|---|---|---|---|
| Benzil, Substituted Benzaldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA) | 1,2,4,5-Tetrasubstituted Imidazoles | isca.me |
| 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | HBF₄–SiO₂ | 1,2,4,5-Tetrasubstituted Imidazoles | rsc.org |
| Amidines, Chalcones | FeCl₃/I₂ | Tetrasubstituted Imidazoles | organic-chemistry.org |
| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium triflate | Highly Substituted Imidazoles | organic-chemistry.org |
| Imines, Acid Chlorides, N-nosyl Imines | PPh(catechyl) (mediator) | Multi-substituted Imidazoles | acs.org |
Advanced Approaches for Functionalization and Derivatization
The synthetic versatility of this compound and its analogues is significantly expanded through advanced functionalization and derivatization methodologies. These approaches enable the precise introduction of diverse substituents, facilitating the creation of complex molecular architectures for various applications in medicinal chemistry and materials science. Key strategies include metal-catalyzed cross-coupling, nucleophilic substitution, and direct functionalization techniques.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkyl groups onto the imidazole core. The Suzuki-Miyaura and Heck reactions are particularly prominent in this context. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, such as a boronic acid or ester, catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi.com For dihalogenated imidazoles like this compound, the reaction exhibits selectivity. The C-Br bond is generally more reactive than the C-Cl bond in the key oxidative addition step to the Pd(0) catalyst, allowing for regioselective functionalization at the C2 position. wikipedia.org An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, highlighting its utility for creating a wide array of functionalized imidazole derivatives in good to excellent yields. researchgate.net
The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the imidazole ring. Similar to the Suzuki reaction, the greater reactivity of the C-Br bond typically directs the coupling to the C2 position of this compound. The development of phosphine-free catalyst systems and the use of ionic liquids as reaction media have advanced the efficiency and sustainability of this method. nih.gov
Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions on haloimidazole analogues.
| Entry | Haloimidazole Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 7-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 |
| 2 | 2-Bromo-1H-imidazole | (3-Cyano-5-fluorophenyl)boronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | Not specified |
| 3 | ortho-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 95 |
| 4 | Phthalimidomethyltrifluoroborate | 4-Chloroanisole | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 77 |
Nucleophilic Substitution Reactions on Halogenoimidazoles
The halogen atoms on the imidazole ring are susceptible to replacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. libretexts.org The electron-deficient nature of the imidazole ring facilitates this process. In this compound, the relative reactivity of the two halogen atoms is a key consideration.
Studies on N-protected 2,4,5-tribromoimidazoles have shown that nucleophilic displacement preferentially occurs at the C2 position. rsc.org This enhanced reactivity is attributed to the electronic influence of the ring nitrogen atoms, which stabilize the negatively charged Meisenheimer complex intermediate formed during the attack of the nucleophile. libretexts.orgyoutube.com This principle suggests that nucleophiles will preferentially attack the C2-bromo position over the C5-chloro position in the target compound. The strength of the carbon-halogen bond (C-Br is weaker than C-Cl) also favors displacement of the bromide. libretexts.org A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these reactions.
The table below provides examples of nucleophilic substitution on halogenated imidazole analogues.
| Entry | Halogenoimidazole Substrate | Nucleophile | Solvent | Product | Position of Substitution |
|---|---|---|---|---|---|
| 1 | 1-Protected 2,4,5-tribromoimidazole | Sodium isopropoxide | Isopropyl alcohol | 1-Protected 2-isopropoxy-4,5-dibromoimidazole | C2 |
| 2 | 1-Protected 2,4,5-tribromoimidazole | Sodium benzenethiolate | Isopropyl alcohol | 1-Protected 2-(phenylthio)-4,5-dibromoimidazole | C2 |
| 3 | 1-Benzyl-5-bromo-4-nitroimidazole | Various thiolates | Ethanol | 1-Benzyl-5-(alkyl/arylthio)-4-nitroimidazole | C5 |
| 4 | 2,4,5-Tribromoimidazole | Sodium benzenethiolate | Not specified | 4,5-Dibromoimidazole | C2 (followed by reduction) |
Alkylation and Acylation Strategies for Imidazole Functionalization
With the N1 position of the imidazole ring already occupied by a methyl group, further alkylation and acylation strategies focus on direct C-H functionalization or derivatization of the nitrogen to form reactive intermediates.
C-H Alkylation and Arylation: Direct functionalization of C-H bonds has emerged as a highly efficient and atom-economical strategy. For N-substituted imidazoles, the C2 position is the most acidic and typically the most reactive site for deprotonation followed by alkylation. However, since the C2 and C5 positions in the target compound are halogenated, C-H functionalization would likely occur at the C4 position. Nickel-catalyzed C-H arylation and alkenylation of imidazoles with phenol (B47542) derivatives, enol derivatives, and chloroarenes have been developed. nih.govresearchgate.net These methods offer a direct route to introduce new carbon-carbon bonds at available C-H sites without pre-functionalization. nih.gov
Acylation Strategies: While direct C-acylation of imidazoles is less common, N-acylation of the imidazole core is a well-established method to generate reactive N-acyl imidazoles (azolides). nih.gov These compounds serve as powerful acyl transfer reagents, behaving as activated ester/amide surrogates. researchgate.net Although the N1-methyl group in the target compound prevents direct N-acylation, this strategy is highly relevant for functionalizing related N-unsubstituted imidazole analogues, which can then be methylated. The resulting acyl imidazoles can participate in a variety of subsequent transformations. researchgate.net
The following table summarizes modern functionalization approaches for imidazole derivatives.
| Method | Substrate Type | Reagents / Catalyst | Position of Functionalization | Type of Group Introduced |
|---|---|---|---|---|
| C-H Arylation | N-Alkyl Imidazole | Chloroarenes / Ni(OTf)₂/dcype | C2 | Aryl |
| C-H Alkenylation | N-Alkyl Benzimidazole | Enol Carbamates / Ni(OTf)₂/dcypt | C2 | Alkenyl |
| N-Acylation | Imidazole | Acyl Chloride / Base | N1 | Acyl (forms reactive intermediate) |
| N-Alkylation | Imidazole | Alkyl Halide / Base | N1 | Alkyl |
Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Chloro 1 Methyl 1h Imidazole
Halogen Atom Reactivity in Substitution Processes
The presence of two different halogen atoms on the imidazole (B134444) ring, bromine at the 2-position and chlorine at the 5-position, dictates the regioselectivity of substitution reactions. The electronic nature of the imidazole ring, coupled with the inherent properties of the halogens, governs the preferred reaction pathways.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of 2-bromo-5-chloro-1-methyl-1H-imidazole, particularly given the electron-deficient nature of the imidazole ring which can stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com In general, the rate of SNAr reactions on haloimidazoles is influenced by the nature of the halogen, with the order of reactivity typically being F > Cl > Br > I. However, the position of the halogen on the ring and the reaction conditions can significantly impact this trend.
For this compound, the bromine at the C2 position is generally more susceptible to nucleophilic attack than the chlorine at the C5 position. This is attributed to the electronic environment of the C2 position, which is situated between two nitrogen atoms, enhancing its electrophilicity. The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the halogen, forming a tetrahedral intermediate, followed by the expulsion of the halide ion to restore aromaticity. libretexts.org
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Position | Halogen | Relative Reactivity | Rationale |
| C2 | Bromine | Higher | Increased electrophilicity due to proximity to two nitrogen atoms. |
| C5 | Chlorine | Lower | Less activated compared to the C2 position. |
This table provides a generalized view of reactivity. Actual outcomes can be influenced by the specific nucleophile, solvent, and temperature.
Direct electrophilic substitution on the halogenated carbons of this compound is generally not a favored reaction pathway. The imidazole ring itself is susceptible to electrophilic attack, but the presence of deactivating halogen substituents makes the ring electron-deficient. Electrophilic attack would more likely occur at a non-halogenated carbon, if available and sufficiently activated. Any electrophilic substitution at the halogenated positions would likely proceed under harsh conditions and may not be synthetically useful due to a lack of selectivity and potential for side reactions.
Dehalogenation, the removal of a halogen atom, can be a significant side reaction or a desired transformation depending on the synthetic goal. researchgate.net In the context of cross-coupling reactions, reductive dehalogenation can compete with the desired coupling process. researchgate.net The propensity for dehalogenation often follows the order I > Br > Cl, making the bromine atom at the C2 position more susceptible to removal than the chlorine atom at the C5 position under certain reductive conditions. This differential reactivity can be exploited for selective monodehalogenation.
Common methods for dehalogenation involve catalytic hydrogenation or the use of reducing agents. The choice of catalyst and reaction conditions can be tuned to favor the removal of one halogen over the other.
Cross-Coupling Chemistry and Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and halogenated imidazoles are excellent substrates for these transformations. nih.govresearchgate.net
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govresearchgate.netyoutube.com Halogenated imidazoles, including this compound, are effective electrophilic partners in this reaction. nih.govresearchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
The differential reactivity of the C-Br and C-Cl bonds is a key feature in the Suzuki-Miyaura coupling of this compound. The C-Br bond is significantly more reactive towards oxidative addition with palladium(0) than the C-Cl bond. This allows for selective coupling at the C2 position, leaving the C5-chloro substituent intact for potential further functionalization. researchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Haloimidazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-110 |
This table presents typical conditions for Suzuki-Miyaura reactions involving haloimidazoles and may require optimization for this compound.
Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings can be employed to functionalize this compound. These reactions offer alternative pathways to introduce various substituents onto the imidazole core.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. Similar to the Suzuki-Miyaura coupling, the C-Br bond at the C2 position would be expected to react preferentially.
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an organic halide. It provides a direct route to alkynyl-substituted imidazoles. The higher reactivity of the C-Br bond would again favor selective coupling at the C2 position.
Heck Coupling: The Heck reaction involves the coupling of an alkene with an organic halide in the presence of a palladium catalyst. This would allow for the introduction of vinyl groups at the C2 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an organic halide. This method could be used for the selective amination at the C2 position of this compound. nih.gov
The choice of the specific cross-coupling reaction depends on the desired final product and the availability of the corresponding coupling partner. The predictable regioselectivity based on the differential reactivity of the carbon-halogen bonds makes this compound a valuable and versatile substrate in synthetic organic chemistry.
Reactivity of the Imidazole Nitrogen and Carbon Atoms
The substitution pattern of this compound offers several potential sites for chemical transformation. The N-1 position is blocked by a methyl group, directing reactions involving the ring nitrogen to the N-3 position. The carbon atoms of the imidazole core, particularly those bearing halogen atoms, are key sites for organometallic reactions.
With the N-1 position occupied by a methyl group, alkylation and acylation reactions are anticipated to occur at the N-3 nitrogen atom. This reaction, known as quaternization, would result in the formation of a cationic imidazolium (B1220033) salt. mdpi.comorientjchem.orgnih.gov The N-3 nitrogen has a lone pair of electrons available for nucleophilic attack on an electrophilic carbon atom of an alkylating or acylating agent.
The general reaction pathway for the quaternization of 1-substituted imidazoles involves the direct reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl halide. nih.govnih.gov For this compound, the reaction with an alkylating agent (R-X) would yield a 2-bromo-5-chloro-1,3-dialkyl-1H-imidazolium halide salt. Such reactions are often carried out in polar solvents and may be accelerated by heating. nih.govnih.gov The resulting imidazolium salts are precursors to N-heterocyclic carbenes (NHCs) and can be employed as ionic liquids or catalysts. organic-chemistry.orgoatext.com
While direct alkylation at ring carbons is not typical, functionalization can be achieved through other means, such as organometallic pathways. There are no specific literature examples of acylation for this compound, but it is expected to follow a similar pathway, attacking the N-3 position to form an N-acylimidazolium salt.
The halogenated positions of this compound are prime sites for organometallic transformations, primarily through metal-halogen exchange. wikipedia.org This reaction is fundamental for creating carbon-carbon and carbon-heteroatom bonds by converting the relatively unreactive C-X bond into a highly nucleophilic C-metal bond.
Lithiation: Treatment with strong organolithium bases, such as n-butyllithium (n-BuLi), is a common method for generating lithiated heteroaromatics. researchgate.net In the case of this compound, there are two potential sites for lithium-halogen exchange. The exchange rate typically follows the trend I > Br > Cl, meaning the C-Br bond at the C-2 position is significantly more reactive towards exchange than the C-Cl bond at the C-5 position. wikipedia.org Therefore, reacting the compound with one equivalent of n-BuLi at low temperatures (e.g., -78 °C) is expected to regioselectively yield 2-lithio-5-chloro-1-methyl-1H-imidazole. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position. Studies on polybromoimidazoles confirm that metal-halogen exchange with n-BuLi occurs preferentially at the C-2 position. rsc.org
Grignard Reagents: The use of Grignard reagents, particularly turbo-Grignard reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can also effect metal-halogen exchange. rsc.org Research on the closely related compound 2,5-dibromo-1-methyl-1H-imidazole has shown that its reaction with magnesium amide bases (TMPMgCl·LiCl) can lead to a "halogen dance," a base-catalyzed halogen migration. Depending on the reaction conditions, different organomagnesium species can be formed. For instance, heating can favor a 1,3-halogen transposition, while the use of additives like HMPA can promote a 1,2-halogen transposition.
Based on this precedent, the reaction of this compound with such magnesium bases could potentially lead to a mixture of organomagnesium intermediates, which can be trapped to yield functionalized products. The table below, adapted from research on 2,5-dibromo-1-methyl-1H-imidazole, illustrates the types of products that can arise from such transposition reactions after quenching with iodine, suggesting possible parallel reactivity for the bromo-chloro analogue.
Table 1: Illustrative outcomes of halogen dance reactions on an analogous dibromoimidazole compound.
Redox Chemistry of Halogenated Imidazoles
The redox chemistry of this compound involves both the potential oxidation of the imidazole core and the reduction of the carbon-halogen bonds.
The imidazole ring, while aromatic, can be susceptible to oxidative degradation under harsh conditions. The presence of two electron-withdrawing halogen atoms decreases the electron density of the ring, making it more resistant to oxidation compared to the parent 1-methylimidazole (B24206).
The removal of halogen atoms via reduction is a well-established transformation in organic synthesis. For this compound, selective reduction is possible due to the different reactivities of the C-Br and C-Cl bonds. The C-Br bond is weaker and more readily cleaved than the C-Cl bond.
Catalytic Hydrogenation: A common method for dehalogenation is catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂). youtube.com By carefully controlling the reaction conditions (pressure, temperature, and reaction time), it is highly probable that the bromine atom at C-2 can be selectively removed to yield 5-chloro-1-methyl-1H-imidazole. More forcing conditions would likely lead to the removal of both halogen atoms, affording 1-methyl-1H-imidazole. The catalytic asymmetric hydrogenation of substituted imidazoles to produce chiral imidazolines has also been reported, indicating the imidazole core is stable to certain hydrogenation conditions. nih.gov
Other reductive methods, such as using reducing metals (e.g., zinc in acetic acid) or hydride sources, could also be employed for dehalogenation. The chemoselectivity would again favor the initial cleavage of the more labile C-Br bond.
Table of Mentioned Chemical Compounds
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Chloro 1 Methyl 1h Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 2-bromo-5-chloro-1-methyl-1H-imidazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for unambiguous assignments.
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the methyl protons and the lone imidazole (B134444) ring proton. The chemical shift of the N-methyl group is anticipated to appear in the upfield region, typically around 3.5-4.0 ppm, influenced by the electron-withdrawing nature of the imidazole ring and its substituents. The single proton on the imidazole ring (H-4) would likely resonate further downfield, its exact position being sensitive to the electronic effects of the adjacent bromo and chloro substituents.
The ¹³C NMR spectrum provides critical information about the carbon framework. The N-methyl carbon signal would appear at the higher field end of the spectrum. The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) are significantly influenced by the attached halogens and the nitrogen atoms. Due to the electronegativity of bromine and chlorine, the carbons directly bonded to them (C-2 and C-5) are expected to be deshielded and resonate at lower fields. The C-4 carbon, bonded to a hydrogen, will have a distinct chemical shift. The quaternary carbon C-2, attached to the bromine atom, is also expected to be significantly downfield.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.7 | ~35 |
| H-4 | ~7.1 | - |
| C-2 | - | ~120 |
| C-4 | - | ~125 |
| C-5 | - | ~115 |
Note: The values in the table are predicted based on general principles and data for similar substituted imidazoles and are presented for illustrative purposes.
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be of limited use for the parent compound due to the presence of only one type of ring proton. However, for derivatives with multiple ring protons, COSY is invaluable for establishing proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. For this compound, an HSQC or HMQC spectrum would show a correlation peak between the N-methyl protons and the N-methyl carbon, as well as a correlation between the H-4 proton and the C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for piecing together the molecular skeleton by identifying couplings between protons and carbons over two or three bonds. For the target molecule, the following key correlations would be expected:
The N-methyl protons would show correlations to both C-2 and C-5.
The H-4 proton would show correlations to C-2 and C-5.
These correlations, summarized in the table below, provide unambiguous evidence for the connectivity of the imidazole ring and the positions of the substituents.
| Proton Signal | HSQC/HMQC Correlation (¹JCH) | HMBC Correlations (²⁻³JCH) |
|---|---|---|
| N-CH₃ | N-CH₃ | C-2, C-5 |
| H-4 | C-4 | C-2, C-5 |
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound would be characterized by vibrations associated with the imidazole ring and the N-methyl group.
C-H vibrations: The stretching vibration of the C-H bond on the imidazole ring (C4-H) is expected in the region of 3100-3150 cm⁻¹. The stretching and bending vibrations of the methyl group would appear around 2950-3000 cm⁻¹ and 1450-1470 cm⁻¹, respectively.
C=N and C=C stretching: The imidazole ring exhibits characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.
Ring vibrations: A series of complex ring stretching and deformation modes are characteristic of the imidazole heterocycle and typically appear in the fingerprint region (below 1500 cm⁻¹).
C-X vibrations: The carbon-halogen stretching vibrations (C-Br and C-Cl) are expected at lower frequencies, typically below 800 cm⁻¹. The C-Cl stretch usually appears at a higher wavenumber than the C-Br stretch.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-H stretch (ring) | 3100 - 3150 | IR, Raman |
| C-H stretch (methyl) | 2950 - 3000 | IR, Raman |
| C=N / C=C stretch | 1500 - 1650 | IR, Raman |
| C-H bend (methyl) | 1450 - 1470 | IR |
| Imidazole ring modes | 900 - 1400 | IR, Raman |
| C-Cl stretch | 600 - 800 | IR, Raman |
| C-Br stretch | 500 - 600 | IR, Raman |
For a rigid aromatic system like this compound, significant conformational isomerism is not expected. However, for more flexible derivatives, vibrational spectroscopy can be a powerful tool for conformational analysis. Different conformers can give rise to distinct vibrational frequencies, and the relative intensities of these bands can provide information about the conformational equilibrium.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, which is a definitive indicator of the presence of these halogens.
The fragmentation of the molecular ion would likely proceed through several pathways, including:
Loss of a bromine radical (•Br): This would result in a significant fragment ion.
Loss of a chlorine radical (•Cl): This would also be a prominent fragmentation pathway.
Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond would lead to another fragment ion.
Loss of HCN or related small molecules: Fragmentation of the imidazole ring itself can occur.
The exact fragmentation pattern provides a fingerprint for the molecule and can be used to confirm its structure.
| m/z | Assignment | Isotopic Pattern |
|---|---|---|
| 194/196/198 | [M]⁺ | Characteristic for Br and Cl |
| 179/181/183 | [M - CH₃]⁺ | Characteristic for Br and Cl |
| 115/117 | [M - Br]⁺ | Characteristic for Cl |
| 159/161 | [M - Cl]⁺ | Characteristic for Br |
Note: The m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl) and are presented for illustrative purposes.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous verification of the molecular formula of novel compounds. For this compound, this technique provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, further corroborating the identity of the compound.
The molecular formula of this compound is C₄H₄BrClN₂ 1pchem.com. HRMS can distinguish the exact mass of this formula from other potential combinations of atoms that might have the same nominal mass. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm.
| Property | Value |
| Molecular Formula | C₄H₄BrClN₂ |
| Nominal Mass | 194 u |
| Average Mass | 195.445 u |
| Monoisotopic Mass (for ¹²C₄¹H₄⁷⁹Br³⁵Cl¹⁴N₂) | 193.93517 u |
This interactive table summarizes the key mass properties of the target compound.
Fragmentation Pathways and Structural Information
Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides significant insight into the structure of a molecule by analyzing its fragmentation patterns. While specific fragmentation data for this compound is not extensively published, likely pathways can be inferred from the general principles of mass spectrometry of halogenated heterocycles and imidazole derivatives. nih.govmiamioh.edu
The imidazole ring itself is relatively stable, and fragmentation is often initiated by the loss of substituents. nih.gov For halogenated compounds, a primary fragmentation route is the cleavage of the carbon-halogen bond, with the ease of cleavage often related to bond strength (C-I < C-Br < C-Cl < C-F). miamioh.edu
A plausible fragmentation pathway for this compound would likely involve:
Loss of a Bromine Radical: The C-Br bond is weaker than the C-Cl bond, making the initial loss of a bromine radical (•Br) a highly probable event.
Loss of a Methyl Radical: Subsequent or alternative fragmentation could involve the loss of the methyl group (•CH₃) from the N1 position.
Loss of a Chlorine Radical: Cleavage of the more stable C-Cl bond can also occur.
Ring Integrity: The core imidazole ring is expected to show considerable stability and may remain intact in several of the major fragment ions. nih.gov
The analysis of the mass-to-charge (m/z) ratios of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |
| 193.935 | [C₄H₄ClN₂]⁺ | •Br |
| 193.935 | [C₃H₄BrClN]⁺ | •HCN |
| 178.908 | [C₃H₁BrClN₂]⁺ | •CH₃ |
| 114.998 | [C₄H₄N₂]⁺• | •Br, •Cl |
This interactive table outlines potential fragmentation pathways for this compound.
X-ray Crystallography for Solid-State Structure Determination
Crystal Structure Analysis and Molecular Geometry
The core 1-methyl-1H-imidazole ring is expected to be essentially planar. The substituents—a bromine atom at position 2, a chlorine atom at position 5, and a methyl group at position 1—will lie in or very close to this plane. The C-Br and C-Cl bond lengths will be consistent with those observed in other bromo- and chloro-substituted aromatic heterocyclic systems. The geometry around the N1 atom, bonded to two ring carbons and the methyl carbon, will be trigonal planar.
| Parameter | Expected Typical Value |
| C2-N1 Bond Length | ~1.35 Å |
| C5-N1 Bond Length | ~1.37 Å |
| C2-Br Bond Length | ~1.85 - 1.90 Å |
| C5-Cl Bond Length | ~1.70 - 1.75 Å |
| N1-C(methyl) Bond Length | ~1.47 Å |
| C4-C5-N1 Bond Angle | ~106° |
| N1-C2-N3 Bond Angle | ~110° |
This interactive table presents expected molecular geometry parameters based on analogous structures. researchgate.net
Investigation of Intermolecular Interactions in Crystalline States
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in defining its solid-state architecture.
Halogen Bonding: This is a highly significant directional interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org The bromine and chlorine atoms in the molecule possess an electropositive region known as a σ-hole along the axis of the C-X bond. This region can interact favorably with nucleophilic sites, such as the lone pair of electrons on a nitrogen atom of an adjacent imidazole ring (C−Br···N or C−Cl···N). mdpi.comnih.gov The strength of these bonds typically follows the trend I > Br > Cl, suggesting that bromine-mediated halogen bonds would be a dominant feature in the crystal packing. acs.org
π-π Stacking: The aromatic imidazole ring is electron-rich and capable of engaging in π-π stacking interactions. nih.govrsc.orgrsc.org In the crystal lattice, molecules may arrange in parallel or offset stacks, allowing for the favorable overlap of their π-orbitals. These interactions are crucial for the cohesion of many aromatic and heteroaromatic crystal structures. nih.gov
The interplay and hierarchy of these diverse interactions—stronger halogen bonds potentially directing the primary arrangement, with weaker π-stacking and hydrogen bonding providing additional stabilization—dictate the final three-dimensional crystal packing. nih.gov
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific, publicly available research articles that provide detailed computational chemistry and theoretical investigation data for the compound This compound .
The user's request demands a thorough, informative, and scientifically accurate article, including detailed research findings and data tables, strictly adhering to a specific outline of computational analyses (DFT calculations, molecular dynamics, etc.). Generating such an article would require access to published studies where these specific calculations have been performed on this exact molecule.
Without such foundational research data, creating the requested content would involve speculation and fabrication of scientific results, which is contrary to the principles of accuracy and factual reporting. While computational studies have been conducted on structurally similar compounds, such as other halogenated and methylated imidazoles, the specific electronic, structural, and dynamic properties are unique to each molecule. Therefore, data from analogous compounds cannot be substituted to accurately describe this compound.
Due to the absence of the necessary scientific data in the public domain, it is not possible to generate the article as requested while meeting the required standards of accuracy and detail.
Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloro 1 Methyl 1h Imidazole
Theoretical Studies of Intermolecular Interactions
Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, offer a detailed understanding of the nature and strength of intermolecular forces. These computational approaches allow for the characterization of interaction geometries, energies, and the electronic effects that govern molecular recognition and self-assembly processes.
Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. In 2-bromo-5-chloro-1-methyl-1H-imidazole, both the bromine and chlorine atoms can potentially participate in halogen bonds.
Computational studies on similar halogenated molecules have shown that the strength of halogen bonds follows the order I > Br > Cl. nih.gov The electron-withdrawing nature of the imidazole (B134444) ring can enhance the positive character of the σ-hole on both bromine and chlorine atoms, thereby strengthening their halogen bonding capabilities. rsc.org
DFT calculations are commonly used to model and quantify these interactions. rsc.org Parameters such as the interaction energy, the distance between the halogen and the nucleophile (halogen bond length), and the C-X···N (or C-X···O) angle are key indicators of the strength and nature of the halogen bond. nih.gov For instance, studies on complexes of trifluorohalomethanes with trimethylamine (B31210) have provided experimental and computational evidence for C–X···N halogen bonds, with complexation enthalpies of -18.3(1) kJ mol⁻¹ for C-Br and -8.9(2) kJmol⁻¹ for C-Cl interactions. researchgate.net
Table 1: Representative Computational Data for Halogen Bonding Interactions
| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C–Br···N | Bromo-imidazole | Pyridine | -3.5 to -5.5 | 2.8 - 3.1 | > 165 |
| C–Cl···N | Chloro-imidazole | Pyridine | -2.0 to -3.5 | 3.0 - 3.3 | > 165 |
| C–Br···O | Bromo-imidazole | Carbonyl | -2.5 to -4.5 | 2.9 - 3.2 | > 160 |
| C–Cl···O | Chloro-imidazole | Carbonyl | -1.5 to -3.0 | 3.1 - 3.4 | > 160 |
Note: The data in this table is illustrative and based on computational studies of similar halogenated heterocyclic compounds. The actual values for this compound may vary.
Hydrogen bonds and π-π stacking are fundamental non-covalent interactions that play a significant role in the structure and properties of aromatic and heterocyclic compounds.
Hydrogen Bonding: In this compound, the hydrogen atoms of the methyl group and the imidazole ring can act as hydrogen bond donors, interacting with suitable acceptors like the nitrogen atom of another imidazole ring or other Lewis bases. Computational studies on methyl-imidazole complexes have characterized the geometry and energetics of such hydrogen bonds. For example, in the N-methylimidazole⋯H₂O complex, a hydrogen bond is formed where water acts as the donor to the pyridinic nitrogen of the imidazole. nih.gov Theoretical calculations on methyl imidazole interacting with HCl indicate a strong hydrogen-bonded N···H···Cl interaction with a binding energy of approximately 12 kcal/mol. rsc.org
π-π Stacking Interactions: The aromatic imidazole ring can participate in π-π stacking interactions. These interactions are crucial for the stability of crystal structures and molecular aggregates. rsc.org Computational studies on imidazolium-based systems have revealed that parallel-displaced and T-shaped conformations are common in π-π stacking. stanford.edu The interaction energy of π-π stacking in imidazole derivatives can be significant, with dimerization energies around -7.4 kcal/mol having been calculated for antiparallel π-stacking of imidazole ligands. mdpi.com The presence of electron-withdrawing halogen substituents on the imidazole ring can influence the quadrupole moment of the ring and, consequently, the geometry and strength of the π-π stacking interactions.
Table 2: Representative Computational Data for Hydrogen Bonding and π-π Stacking
| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |
| C–H···N | Methyl group | Imidazole N | -1.5 to -3.0 | 2.2 - 2.6 (H···N) |
| N–H···N | Imidazole NH | Imidazole N | -4.0 to -7.0 | 1.8 - 2.2 (H···N) |
| π-π Stacking | Imidazole ring | Imidazole ring | -2.0 to -8.0 | 3.3 - 3.8 (centroid-centroid) |
Note: The data in this table is illustrative and based on computational studies of similar imidazole-containing compounds. The actual values for this compound may vary.
The nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions, making imidazole and its derivatives common ligands in coordination chemistry and metalloproteins. wikipedia.org The N3 nitrogen of this compound, with its lone pair of electrons, is the primary site for metal coordination.
Computational methods, particularly DFT, are extensively used to study the structure, bonding, and electronic properties of metal-imidazole complexes. acs.org These studies can predict coordination geometries (e.g., tetrahedral, square planar, octahedral), bond lengths, and binding energies. jocpr.com The electronic properties of the imidazole ligand, influenced by the methyl, bromo, and chloro substituents, will affect the strength of the metal-ligand bond. For instance, the electron-donating methyl group may enhance the Lewis basicity of the coordinating nitrogen, while the electron-withdrawing halogens might reduce it.
Quantum chemical calculations on complexes of 1-methylimidazole-2-thiol (B7734623) with Cu(II), Zn(II), and Ni(II) have shown that complex formation leads to increased stability compared to the free ligand. 7universum.comcyberleninka.ru Theoretical studies on transition metal complexes with imidazole derivatives provide insights into the nature of the metal-ligand bond, often characterized by significant charge transfer from the ligand to the metal ion.
Table 3: Representative Computational Data for Ligand-Metal Coordination
| Metal Ion | Ligand | Typical Coordination Geometry | Typical M-N Bond Length (Å) | Typical Binding Energy (kcal/mol) |
| Cu(II) | Imidazole | Square Planar / Distorted Octahedral | 1.9 - 2.1 | -30 to -50 |
| Zn(II) | Imidazole | Tetrahedral / Octahedral | 2.0 - 2.2 | -25 to -45 |
| Ni(II) | Imidazole | Tetrahedral / Octahedral | 2.0 - 2.2 | -30 to -50 |
| Co(II) | Imidazole | Tetrahedral / Octahedral | 2.0 - 2.2 | -28 to -48 |
Note: The data in this table is illustrative and based on computational studies of metal complexes with imidazole and its simple derivatives. The actual values for complexes with this compound may vary depending on the metal's oxidation state, coordination number, and the presence of other ligands.
Structure Activity Relationship Sar Studies in Halogenated Imidazoles with Relevance to 2 Bromo 5 Chloro 1 Methyl 1h Imidazole
Influence of Halogen Substituents on Molecular Recognition and Binding
Halogens are frequently incorporated into bioactive molecules to modulate their pharmacological profiles. In the context of 2-bromo-5-chloro-1-methyl-1H-imidazole, the bromine at position 2 and the chlorine at position 5 are critical determinants of its binding characteristics.
The electronic nature of halogen substituents significantly influences a molecule's ability to interact with receptor sites. Both bromine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect on the imidazole (B134444) ring. This effect can alter the electron density distribution across the heterocyclic system, influencing its pKa and hydrogen-bonding capabilities.
Research into halogenated compounds has shown that the introduction of different halogens can lead to varied biological activities, underscoring the importance of their electronic contributions. researchgate.net The specific positioning of bromine and chlorine in this compound creates a unique electronic signature that can be critical for its receptor binding specificity.
Table 1: Electronic Properties of Halogen Substituents
| Property | Bromine (Br) | Chlorine (Cl) | Influence on Imidazole Ring |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 | Inductive electron withdrawal, reducing electron density in the ring. |
| Polarizability (ų) | 4.77 | 3.03 | Influences dispersion forces and the strength of non-covalent interactions. nih.gov |
| Primary Electronic Effect | -I (Inductive) | -I (Inductive) | Modulates the pKa of the imidazole and the strength of hydrogen bonds. |
The size of the halogen atoms, defined by their van der Waals radii, introduces steric bulk that can either facilitate or hinder binding to a target receptor. The steric profile of a ligand is a key factor in determining its fit within a binding site, a concept often described by the "lock and key" or "induced fit" models of receptor interaction.
Halogen bonding is a significant non-covalent interaction that has gained recognition for its role in molecular recognition and drug design. nih.gov It is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a protein. acs.org The strength of a halogen bond is influenced by the polarizability of the halogen, following the general trend I > Br > Cl > F. nih.gov
Both the bromine and chlorine atoms in this compound are capable of forming halogen bonds. The bromine atom, being more polarizable, can form stronger halogen bonds compared to chlorine. nih.gov These interactions are highly directional and can contribute significantly to the binding affinity and specificity of the molecule for its target. nih.govacs.org The ability to form these specific, stabilizing contacts can be a decisive factor in the potency of a drug candidate. The presence of two potential halogen bond donors on the imidazole scaffold increases the likelihood of forming such favorable interactions within a receptor's binding site.
Table 2: Comparison of Halogen Bond Characteristics
| Halogen | σ-hole Magnitude | Typical Bond Strength | Contribution to Binding Affinity |
| Bromine (Br) | Moderate to Strong | Stronger than Chlorine | Can significantly enhance binding affinity through favorable electrostatic interactions. nih.govresearchgate.net |
| Chlorine (Cl) | Moderate | Weaker than Bromine | Contributes to binding, often with an affinity gain over non-halogenated analogues. acs.orgnih.gov |
Impact of the N-1 Methyl Group on Stereoelectronic Properties
The methylation at the N-1 position of the imidazole ring in this compound introduces significant changes to the molecule's physical and chemical properties compared to its unmethylated counterpart.
The addition of a methyl group at the N-1 position has a direct impact on the molecule's three-dimensional structure. Research on similar N-methylated imidazoles has shown that this substitution can lead to a more twisted molecular geometry. semanticscholar.org This deformation from a planar structure can alter how the molecule fits into a binding pocket. nih.gov
This N-methylation also removes the possibility of tautomerism, which exists in N-unsubstituted imidazoles. This locks the molecule into a single tautomeric form, reducing its conformational ambiguity and presenting a more defined structure to a biological target. The methyl group itself can also influence the molecule's flexibility, potentially restricting the rotation of adjacent groups and favoring a particular conformation that is optimal for binding.
The N-1 methyl group has a notable electronic effect on the imidazole ring. As an electron-donating group, it increases the electron density of the ring system. This change in electron distribution affects the molecule's basicity; 1-methylimidazole (B24206) is slightly more basic than imidazole itself. wikipedia.org This increased basicity can alter the strength of hydrogen bonding interactions with receptor residues.
Positional Isomerism and Substituent Effects on Reactivity Patterns
The arrangement of substituents on the imidazole ring, known as positional isomerism, is a critical determinant of the molecule's electronic properties and, consequently, its reactivity in chemical transformations. In bromo-chloro-methyl imidazoles, the interplay between the electron-withdrawing effects of the halogens (bromine and chlorine) and the electron-donating nature of the methyl group creates a unique chemical landscape for each regioisomer.
Comparative Analysis of Regioisomers of Bromo-Chloro-Methyl Imidazoles
The imidazole ring is an electron-rich heterocycle, but the introduction of halogen substituents significantly alters this characteristic. nih.gov Electrophilic substitution typically occurs at the C-4 or C-5 positions, while nucleophilic substitution is more common at the C-2 position. nih.gov The reactivity of each position is further modulated by the electronic influence of the substituents.
In the case of this compound, the substituents are placed as follows:
N-1 Position: A methyl group, which is generally electron-donating, increases the electron density of the ring system compared to an unsubstituted N-H imidazole.
C-2 Position: A bromine atom, an electron-withdrawing group, makes this position highly susceptible to nucleophilic attack or participation in metal-catalyzed coupling reactions. The C-2 position is also noted as having the most acidic C-H bond in unsubstituted imidazoles, and substitution here is common. nih.gov
C-5 Position: A chlorine atom, also electron-withdrawing, reduces the electron density at this part of the ring, making it less susceptible to electrophilic attack.
To understand the impact of positional isomerism, a comparative analysis with other possible regioisomers is necessary. The electronic properties and expected reactivity of these isomers differ based on the location of the bromo, chloro, and methyl groups. For instance, moving the methyl group from N-1 to N-3 in a non-symmetrically substituted imidazole can lead to different tautomeric forms, significantly affecting reactivity. nih.gov
Below is a comparative table of hypothetical regioisomers, outlining the potential impact of their substitution patterns on the electronic character and reactivity of the imidazole ring.
| Compound Name | N-1 Substituent | C-2 Substituent | C-4 Substituent | C-5 Substituent | Expected Impact on Reactivity |
| This compound | -CH₃ (Donating) | -Br (Withdrawing) | -H | -Cl (Withdrawing) | C-2 position activated for nucleophilic substitution/coupling. Ring is electron-deficient, disfavoring electrophilic attack. |
| 2-Bromo-4-chloro-1-methyl-1H-imidazole | -CH₃ (Donating) | -Br (Withdrawing) | -Cl (Withdrawing) | -H | Similar to the 5-chloro isomer, but the C-5 position is now open for potential metallation or specific electrophilic attack, though still deactivated. |
| 4-Bromo-2-chloro-1-methyl-1H-imidazole | -CH₃ (Donating) | -Cl (Withdrawing) | -Br (Withdrawing) | -H | C-2 position is activated by chlorine for nucleophilic attack. The C-4 and C-5 positions are heavily deactivated towards electrophiles. |
| 5-Bromo-2-chloro-1-methyl-1H-imidazole | -CH₃ (Donating) | -Cl (Withdrawing) | -H | -Br (Withdrawing) | C-2 position remains the primary site for nucleophilic substitution. Overall ring deactivation is significant. |
This table is generated based on established principles of chemical reactivity in substituted imidazole systems.
Correlation between Substitution Pattern and Chemical Transformations
The specific arrangement of substituents in this compound directly correlates with its behavior in various chemical transformations. The electronic effects of the substituents dictate the feasibility and outcome of reactions such as cross-coupling, substitution, and metallation.
Palladium-Catalyzed Cross-Coupling Reactions: The C-2 position of the imidazole ring is generally less reactive towards C-H arylation than the C-5 position in N-substituted imidazoles. nih.gov However, the presence of a bromine atom at the C-2 position, as in this compound, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. acs.org The carbon-bromine bond at C-2 is the most likely site for oxidative addition to a palladium(0) catalyst, allowing for the formation of a new carbon-carbon bond. The chlorine at C-5 is less reactive in such transformations.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two halogen atoms and the imidazole ring itself renders the C-2 and C-5 positions susceptible to nucleophilic aromatic substitution (SNAr). The C-2 position, being adjacent to two nitrogen atoms and bearing a good leaving group (bromide), is particularly activated for attack by strong nucleophiles.
Electrophilic Substitution: The imidazole ring in this compound is considered electron-deficient due to the presence of two powerful electron-withdrawing halogens. Consequently, electrophilic aromatic substitution (e.g., nitration, halogenation) on the remaining C-4 hydrogen is highly unlikely to occur under standard conditions. The ring's deactivation prevents attack by most electrophiles. youtube.com
Metallation: Direct metallation of the C-4 position using strong bases might be possible, although the acidity of this proton is influenced by the adjacent substituents. In many imidazole systems, the C-2 position is the most acidic; however, since it is substituted in this molecule, deprotonation would target the C-4 position. youtube.com The resulting organometallic intermediate could then be trapped with an electrophile.
The correlation between the substitution pattern and reactivity is summarized in the table below.
| Reaction Type | Target Position | Influence of Substituents | Predicted Outcome |
| Suzuki-Miyaura Coupling | C-2 | -Br is an excellent leaving group for Pd-catalyzed reactions. | High reactivity and selective substitution at the C-2 position. |
| Buchwald-Hartwig Amination | C-2 | -Br facilitates oxidative addition. | Favorable for forming a C-N bond at the C-2 position. |
| Nucleophilic Substitution | C-2 | Ring is electron-deficient; -Br is a good leaving group. | Favorable with strong nucleophiles. |
| Electrophilic Substitution | C-4 | Ring is strongly deactivated by -Br and -Cl. | Unlikely to occur under standard conditions. |
| Directed Ortho-Metallation | C-4 | Acidity of C4-H is influenced by adjacent groups. | Potentially feasible with very strong bases, allowing for subsequent functionalization. |
This table outlines expected chemical behaviors based on the specific substitution pattern of this compound.
Advanced Research Topics and Future Directions for 2 Bromo 5 Chloro 1 Methyl 1h Imidazole Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-bromo-5-chloro-1-methyl-1H-imidazole, future research will likely focus on developing novel and sustainable synthetic routes that improve upon traditional methods. Key areas of exploration include the use of green solvents, alternative energy sources, and catalytic systems to enhance reaction efficiency and minimize waste.
Current synthetic strategies for halogenated imidazoles often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Green chemistry approaches offer promising alternatives. For instance, the use of microwave irradiation or sonication can accelerate reaction times and improve yields in the synthesis of imidazole (B134444) derivatives. researchgate.netnih.gov The application of these techniques to the synthesis of this compound could lead to more efficient and sustainable processes.
Furthermore, the development of catalytic methods for the regioselective halogenation of the 1-methylimidazole (B24206) core is a critical area of research. The use of reusable solid acid catalysts, such as zeolites, has shown promise in the synthesis of substituted imidazoles and could be adapted for the production of the target molecule. rsc.org Enzymatic halogenation, employing halogenase enzymes, represents another frontier in sustainable synthesis, offering high selectivity under mild conditions. nih.gov
| Parameter | Traditional Synthesis | Sustainable Synthesis |
| Solvents | Often uses hazardous organic solvents | Employs green solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Energy Input | Conventional heating | Microwave irradiation, sonication |
| Catalysts | Stoichiometric reagents, homogeneous catalysts | Heterogeneous catalysts (e.g., zeolites), biocatalysts (enzymes) |
| Waste Generation | Can produce significant byproducts and waste | Aims for high atom economy and minimal waste |
| Reaction Time | Can be lengthy | Often significantly shorter |
Exploration of Catalytic Applications in Organic Synthesis
The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis. The presence of two distinct halogen atoms offers opportunities for selective functionalization, potentially leading to the development of novel ligands for metal-catalyzed reactions or organocatalysts.
One promising avenue is the use of this compound as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful organocatalysts and ligands for transition metals. The bromine and chlorine substituents on the imidazole ring can influence the electronic properties of the resulting NHC, thereby tuning its catalytic activity. The synthesis of NHCs from dihalogenated imidazoles could open doors to new catalytic transformations.
Furthermore, the imidazole core itself can act as a catalyst in various organic reactions. researchgate.net The electron-withdrawing nature of the halogen substituents in this compound could modulate its basicity and nucleophilicity, potentially leading to unique catalytic activities in reactions such as acyl transfer or C-C bond formation. Research in this area would involve synthesizing derivatives and screening their catalytic performance in a range of benchmark reactions.
Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. For this compound, mechanistic studies will be essential to unravel the intricacies of its reactivity and guide its application in organic synthesis.
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule. researchgate.net DFT calculations can be used to model reaction pathways, predict transition state energies, and understand the influence of the halogen and methyl substituents on the stability of intermediates. For example, understanding the relative ease of C-Br versus C-Cl bond cleavage is critical for predicting the regioselectivity of cross-coupling reactions.
Experimental mechanistic studies, such as kinetic analysis, isotope labeling, and the isolation and characterization of reaction intermediates, will also be vital. For instance, in the context of metal-catalyzed reactions, identifying the active catalytic species and understanding the elementary steps of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) will be key to developing more efficient catalytic systems. The study of reaction mechanisms involving related imidazole compounds, such as in the formation of technetium complexes, can provide a foundational understanding for such investigations. mdpi.com
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic protocols from the laboratory to industrial-scale production often presents significant challenges. Flow chemistry and automated synthesis offer powerful tools to address these challenges by enabling continuous, controlled, and scalable production of chemical compounds. researchgate.net
Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions and explore the synthesis of a library of derivatives based on the this compound scaffold. This high-throughput approach can accelerate the discovery of new compounds with desired properties and optimize their synthetic routes.
Computational Design and Rational Prediction of Novel Imidazole Architectures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, computational design and rational prediction can guide the development of novel imidazole architectures with tailored properties for specific applications.
Molecular docking and in silico screening can be used to predict the binding affinity of derivatives of this compound to biological targets, such as enzymes or receptors. nih.govmdpi.comnih.gov This approach can prioritize the synthesis of compounds with the highest potential for therapeutic activity, saving time and resources. For example, computational studies on other halogenated imidazole derivatives have been used to design potential antimicrobial and anticancer agents. nih.govrsc.org
Beyond medicinal chemistry, computational methods can be used to predict the electronic and photophysical properties of novel materials based on the this compound core. acs.org By systematically modifying the substituents on the imidazole ring in silico, it is possible to design molecules with specific absorption and emission wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy. The theoretical foundation provided by these computational predictions can accelerate the discovery of new functional materials. acs.org
| Computational Technique | Application in Imidazole Chemistry |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govmdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure. mdpi.com |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties. mdpi.com |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of ligand-protein complexes. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
